2-(4-Methoxyphenylthio)benzaldehyde
Overview
Description
Scientific Research Applications
Solid Phase Organic Synthesis : Benzaldehyde derivatives like 2-(4-Methoxyphenylthio)benzaldehyde have been explored for their utility in solid phase organic synthesis. Swayze (1997) demonstrated the use of electron-rich benzaldehyde derivatives for the synthesis of secondary amines, ureas, sulfonamides, aryl amides, and alkyl amides, with the products cleaved from the support in high purity and yield (Swayze, 1997).
Synthesis of 2-(Alkylamino)-1-arylethanols : Moshkin and Sosnovskikh (2013) described a method for synthesizing 2-(alkylamino)-1-arylethanols from aromatic aldehydes, including benzaldehydes, through a simple two-step process. This synthesis is important for producing compounds with potential pharmaceutical applications (Moshkin & Sosnovskikh, 2013).
Enzyme Catalyzed Asymmetric C–C-Bond Formation : Kühl et al. (2007) investigated the use of benzaldehyde lyase for the asymmetric synthesis of benzoin derivatives. This process involved reaction engineering and the development of a reactor concept for the preparative synthesis, showcasing the potential of enzymatic methods in fine chemical synthesis (Kühl et al., 2007).
Fluorogenic Reagents for Aromatic Aldehydes : Nohta et al. (1993) evaluated substituted 2-aminothiophenols, including 2-amino-5-methoxythiophenol, as fluorogenic reagents for aromatic aldehydes. This application is significant in spectrofluorimetry and liquid chromatography, highlighting the utility of these compounds in analytical chemistry (Nohta et al., 1993).
- applications (Hafeez et al., 2019).
Kinetics and Mechanism of Oxidation Studies : Malik, Asghar, and Mansoor (2016) conducted a study on the oxidation of various methoxy benzaldehydes, including 2-methoxy-benzaldehyde, providing insights into the reaction kinetics and mechanisms in an aqueous acetic acid medium. This research contributes to our understanding of the chemical behavior of such compounds (Malik et al., 2016).
X-ray Crystallography and Spectroscopy : The study of the crystal structure and vibrational spectroscopy of 2-methoxy-benzaldehyde by Ribeiro-Claro et al. (2002) provides detailed insights into the molecular structure and interactions of this compound, which is vital for understanding its physical and chemical properties (Ribeiro-Claro et al., 2002).
Production of Flavour Compounds : Giridhar, Rajasekaran, and Ravishankar (2005) explored the production of 2-hydroxy-4-methoxy benzaldehyde, a flavor compound, from in vitro grown roots, demonstrating the potential of benzaldehyde derivatives in flavor and fragrance industries (Giridhar et al., 2005).
- ytic Selective Oxidation in Water**: Marotta et al. (2011) studied the selective oxidation of benzyl alcohol to benzaldehyde in aqueous solution using a TiO2/Cu(II)/solar UV photocatalytic system. This research highlights the environmental applications of benzaldehyde derivatives in green chemistry and sustainable processes (Marotta et al., 2011).
- Green Chemistry Synthesis : Bandgar, Uppalla, and Kurule (1999) reported a solvent-free, one-pot rapid synthesis of 3-carboxycoumarins using 2-methoxy-substituted benzaldehydes. This process exemplifies the application of benzaldehyde derivatives in environmentally friendly synthesis methods (Bandgar et al., 1999).
properties
IUPAC Name |
2-(4-methoxyphenyl)sulfanylbenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2S/c1-16-12-6-8-13(9-7-12)17-14-5-3-2-4-11(14)10-15/h2-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEUGWPTYVRTOEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SC2=CC=CC=C2C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50563473 | |
Record name | 2-[(4-Methoxyphenyl)sulfanyl]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50563473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxyphenylthio)benzaldehyde | |
CAS RN |
128958-85-0 | |
Record name | 2-[(4-Methoxyphenyl)sulfanyl]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50563473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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